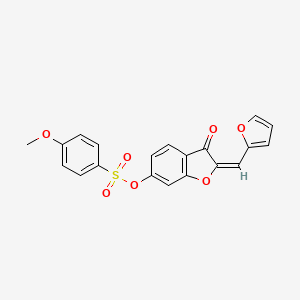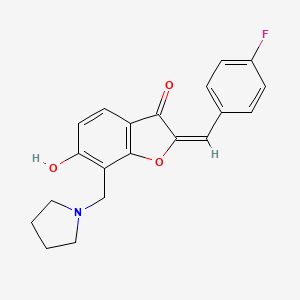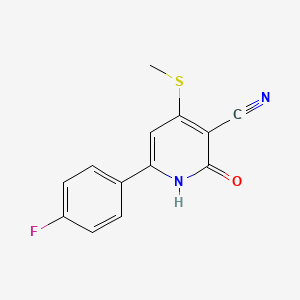![molecular formula C16H19ClN2O2 B13374724 N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine](/img/structure/B13374724.png)
N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a benzyl group substituted with chlorine and ethoxy groups, and a pyridinyloxyethylamine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzyl intermediate: Starting with 3-chloro-4-ethoxybenzyl chloride, which can be synthesized from 3-chloro-4-ethoxybenzyl alcohol through chlorination.
Coupling with pyridinyloxyethylamine: The benzyl chloride intermediate can then be reacted with 2-(2-pyridinyloxy)ethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反応の分析
Types of Reactions
N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine may undergo various chemical reactions, including:
Oxidation: The ethoxy group could be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) could be reduced to an amine.
Substitution: The chlorine atom on the benzyl ring could be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSH).
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation of the ethoxy group could yield 3-chloro-4-formylbenzyl-N-[2-(2-pyridinyloxy)ethyl]amine.
科学的研究の応用
N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action would depend on the specific application of the compound. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
N-(3-chloro-4-methoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine: Similar structure but with a methoxy group instead of an ethoxy group.
N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)propyl]amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The unique combination of the 3-chloro-4-ethoxybenzyl and 2-(2-pyridinyloxy)ethylamine moieties may confer specific chemical and biological properties that are not present in similar compounds. This could include differences in reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C16H19ClN2O2 |
|---|---|
分子量 |
306.79 g/mol |
IUPAC名 |
N-[(3-chloro-4-ethoxyphenyl)methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C16H19ClN2O2/c1-2-20-15-7-6-13(11-14(15)17)12-18-9-10-21-16-5-3-4-8-19-16/h3-8,11,18H,2,9-10,12H2,1H3 |
InChIキー |
GKWUOSHJIIQHMM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CNCCOC2=CC=CC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 4-bromophenyl ether](/img/structure/B13374644.png)
![6-(4-Methoxybenzyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374659.png)
![3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-2-oxotetrahydrothiophene](/img/structure/B13374678.png)

![3-amino-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13374694.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374709.png)
![Ethyl 1-{[2,5-bis(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B13374717.png)



![1-[(2,4-Dimethylphenyl)sulfonyl]-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B13374733.png)
![N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B13374743.png)
![2-(4-tert-butylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13374749.png)

